1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one
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Description
“1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one” is a chemical compound with the CAS Number: 1955519-93-3 . It has a molecular weight of 211.28 . The IUPAC name for this compound is 1-((3-hydroxyphenyl)amino)-3,4-dihydro-2H-1lambda6-thiophene 1-oxide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO2S/c12-10-5-3-4-9(8-10)11-14(13)6-1-2-7-14/h3-6,8,12H,1-2,7H2,(H,11,13) . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Formation and Stability of Thiol Groups in Proteins and Peptides
The reagent 2-iminothiolane (2-IT) is utilized to introduce thiol groups into proteins and peptides through reactions with their amino groups. The thiol adducts initially formed by the reaction of an amine with 2-IT are unstable and decay to a nonthiol product, an N-substituted 2-iminothiolane, with the loss of ammonia. The decay rate of these adducts varies based on the amine's pKa, influencing the stability and utility of thiol groups in biochemical applications. Immediate capping of the thiol group is recommended to prevent decay when using 2-IT in bioconjugation processes, highlighting the critical considerations in the manipulation of thiol groups for scientific research applications (Singh et al., 1996).
Covalent Immobilization on Surfaces
The study on the chemical deposition of polyaniline and its derivatives on gold electrodes coated with thiol monolayers showcases the relevance of surface-confined monomers in facilitating polymer formation. This approach, leveraging the covalent attachment of phenylenediamine molecules through thiol-ene chemistry, underscores the potential of using thiol-based reactions for the development of functional materials with unique electronic properties. The resulting polymers, studied through quartz crystal microbalance and cyclic voltammetry, exhibit behaviors indicative of the significant role that surface-immobilized thiols play in material science and engineering (Mazur & Krysiński, 2001).
Properties
IUPAC Name |
3-[(1-oxothiolan-1-ylidene)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10-5-3-4-9(8-10)11-14(13)6-1-2-7-14/h3-5,8,12H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBUROIKCTTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC2=CC(=CC=C2)O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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